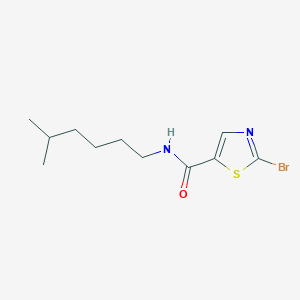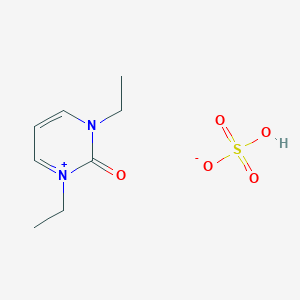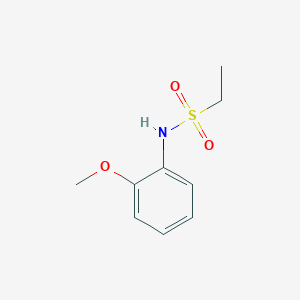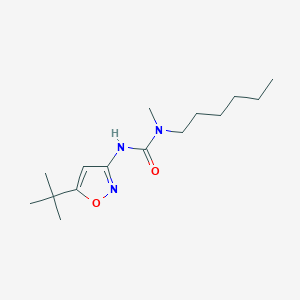![molecular formula C12H21N3O3 B14630041 Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate CAS No. 56926-07-9](/img/structure/B14630041.png)
Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure makes it a valuable target for research and development in the pharmaceutical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate typically involves the reaction of N-formylglycine with triphosgene to generate ethyl isocyanoacetate in situ. This intermediate then undergoes a series of reactions to form the desired heterocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and reproducibility compared to traditional batch synthesis . The use of flow chemistry allows for the efficient generation of reactive intermediates and their subsequent transformation into the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism by which Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl isocyanoacetate: A precursor in the synthesis of the target compound.
1,2,4-Triazoles: Another class of heterocyclic compounds with similar synthetic routes and applications.
Pyrrolo[1,2-c]pyrimidines:
Uniqueness
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate stands out due to its specific structural features and the versatility of its synthetic routes
Eigenschaften
CAS-Nummer |
56926-07-9 |
|---|---|
Molekularformel |
C12H21N3O3 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
ethyl 7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-3-13-6-5-10-9-14(12(17)18-4-2)7-8-15(10)11(13)16/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
ZZLFCOKFOFQCAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2CN(CCN2C1=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)









![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)


